3-Methyl-1,2,4-oxadiazol-5-amine

CAS No.: 3663-39-6

Cat. No.: VC2496124

Molecular Formula: C3H5N3O

Molecular Weight: 99.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3663-39-6 |

|---|---|

| Molecular Formula | C3H5N3O |

| Molecular Weight | 99.09 g/mol |

| IUPAC Name | 3-methyl-1,2,4-oxadiazol-5-amine |

| Standard InChI | InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) |

| Standard InChI Key | LGNNZKURGCOEJY-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)N |

| Canonical SMILES | CC1=NOC(=N1)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

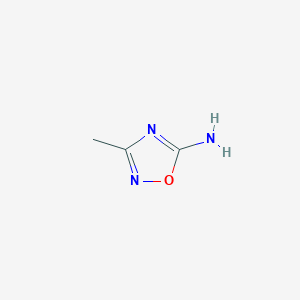

3-Methyl-1,2,4-oxadiazol-5-amine, also referred to as 1,2,4-Oxadiazol-3-amine, 5-methyl-, is a small molecule with a molecular weight of 99.091 g/mol and the molecular formula C₃H₅N₃O . This compound is registered with the Chemical Abstracts Service (CAS) under the number 3663-39-6 . The structure consists of a 1,2,4-oxadiazole ring with a methyl group at position 3 and an amino group at position 5. The structural formula represents a planar heterocyclic system that contributes to its specific chemical behavior and reactivity patterns.

Structural Representation and Nomenclature

The IUPAC name of the compound is 3-methyl-1,2,4-oxadiazol-5-amine, which systematically describes its structural features. For computational and database purposes, the compound can be represented using various chemical notations:

-

Standard InChI: InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6)

-

Standard InChIKey: LGNNZKURGCOEJY-UHFFFAOYSA-N

-

SMILES Notation: CC1=NOC(=N1)N

The compound is also listed in the PubChem database with the identifier 567118, facilitating access to additional structural and property information.

Physicochemical Properties

Physical Constants and Characteristics

Understanding the physical properties of 3-Methyl-1,2,4-oxadiazol-5-amine is essential for its handling, purification, and application in various fields. The compound exhibits the following physical characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 99.091 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 228.8±23.0 °C at 760 mmHg | |

| Flash Point | 92.2±22.6 °C | |

| Melting Point | Not Available |

These physical properties indicate that 3-Methyl-1,2,4-oxadiazol-5-amine is a relatively stable compound under standard conditions, with a high boiling point characteristic of compounds capable of forming hydrogen bonds through their amine group. The moderate density is typical for heterocyclic organic compounds containing nitrogen and oxygen atoms.

Chemical Reactivity and Stability

The chemical reactivity of 3-Methyl-1,2,4-oxadiazol-5-amine is largely determined by its heterocyclic structure and functional groups. The presence of the amine group at position 5 makes it particularly reactive in nucleophilic substitution reactions. The oxadiazole ring, with its nitrogen and oxygen atoms, creates an electron-deficient system that can participate in various chemical transformations. While specific stability data for this compound is limited in the provided search results, oxadiazoles generally display good thermal and chemical stability due to their aromatic character.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine and related compounds has been documented in scientific literature and patents. One significant synthetic route involves the reaction of 5-trihalomethyl-1,2,4-oxadiazoles with appropriate amines . According to patent information, a precursor compound, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole, can be prepared with a yield of approximately 70% of the theoretical yield .

The synthetic process typically involves:

-

Reaction of amidoximes (such as propionamidoxime) with appropriate reagents

-

Formation of the oxadiazole ring structure

-

Introduction of the amine functionality at position 5

Alternative synthetic approaches may utilize different starting materials. For example, replacing propionamidoxime with 2-propenamidoxime can yield 3-vinyl-5-amino-1,2,4-oxadiazole, while 3-hydroxypropionamidoxime can produce 3-β-hydroxyethyl-5-amino-1,2,4-oxadiazole .

Applications and Research Areas

Agricultural and Industrial Applications

In agriculture and industry, 3-Methyl-1,2,4-oxadiazol-5-amine serves as an intermediate for the synthesis of various technical products and agrochemicals . The compound's potential applications include:

-

Development of crop protection agents

-

Use as a building block for more complex molecules with agrochemical properties

-

Integration into industrial processes requiring specialized heterocyclic intermediates

Its role as a synthetic intermediate makes it valuable in creating compounds with more complex structures and specific functionalities required for industrial applications.

Structure-Activity Relationships and Related Compounds

Structural Analogues and Derivatives

Several compounds structurally related to 3-Methyl-1,2,4-oxadiazol-5-amine have been studied, providing insights into structure-activity relationships. Some notable examples include:

-

3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (CAS: 1248931-16-9), which features an isopropyl group at position 3 and a methylated amine at position 5

-

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine (CAS: 1551950-69-6), which incorporates a more complex oxan-4-amine moiety

-

[1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride (CAS: 1018475-23-4), which features a propylamine substituent

These structural variations demonstrate the versatility of the 1,2,4-oxadiazole scaffold and how substitution patterns can be modified to create compounds with potentially different biological activities and physicochemical properties.

Comparative Properties of Related Compounds

Comparing the properties of these related compounds provides valuable insights into how structural modifications affect their characteristics:

The data demonstrates how structural modifications affect properties such as molecular weight and lipophilicity (LogP), which are important determinants of a compound's behavior in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume